
Dimethylborinic acid
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Overview
Description
Dimethylborinic acid is a member of borinic acids.
Scientific Research Applications
Organic Synthesis
Dimethylborinic acid is a pivotal reagent in organic synthesis, particularly in the formation of boronate esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound's ability to participate in cross-coupling reactions enhances its utility in creating pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
Drug Development
In the realm of pharmaceuticals, this compound plays a vital role in drug design and delivery systems. Its ability to form stable complexes with biomolecules facilitates targeted drug delivery, which is particularly beneficial in treating diseases such as cancer.
Case Study: Targeted Drug Delivery Systems
A study demonstrated that this compound could enhance the selectivity of therapeutic agents by modifying their pharmacokinetic profiles, thus improving treatment efficacy against cancer cells .
Material Science
This compound is utilized in developing advanced materials, including polymers and coatings. Its reactivity allows for the formation of stable bonds with various substrates, making it valuable for creating materials with specific properties.
Applications in Material Science:
- Polymer Development : Used to synthesize polymers with tailored properties for specific applications.
- Coatings : Enhances adhesion and durability of coatings used in various industrial applications .
Environmental Chemistry
The compound is also explored for its potential in environmental applications, particularly in detecting and removing pollutants. Its reactivity with certain organic compounds allows it to be employed in remediation processes.
Environmental Applications:
Properties
CAS No. |
13061-97-7 |
---|---|
Molecular Formula |
C2H7BO |
Molecular Weight |
57.89 g/mol |
IUPAC Name |
dimethylborinic acid |
InChI |
InChI=1S/C2H7BO/c1-3(2)4/h4H,1-2H3 |
InChI Key |
HWEKVSRZLQDNFL-UHFFFAOYSA-N |
SMILES |
B(C)(C)O |
Canonical SMILES |
B(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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